Derivative Selectivity: SB-242084 Demonstrates 158-Fold and 100-Fold Selectivity over Related Serotonin Receptors
The 6-chloro-5-methylindoline scaffold, when elaborated to SB-242084, exhibits quantifiable selectivity that distinguishes it from non-selective indole-based precursors. SB-242084 displays 158-fold selectivity over 5-HT2A receptors and 100-fold selectivity over 5-HT2B receptors, as well as selectivity over a range of other 5-HT, dopamine, and adrenergic receptors . This contrasts with earlier indole-based 5-HT2C/2B antagonists which lacked this selectivity profile [1].
| Evidence Dimension | Receptor selectivity ratio |
|---|---|
| Target Compound Data | 158-fold selectivity over 5-HT2A; 100-fold selectivity over 5-HT2B |
| Comparator Or Baseline | Non-selective indole-based 5-HT2C/2B antagonists (e.g., pyridylurea SB-206553 which showed 160-fold selectivity over 5-HT2A but lacked metabolic stability) |
| Quantified Difference | Improved metabolic stability profile relative to indole analogs while maintaining high selectivity |
| Conditions | Receptor binding assays using cloned human 5-HT2 receptor subtypes expressed in cell lines |
Why This Matters
The demonstrated selectivity profile validates the unique utility of the 6-chloro-5-methylindoline scaffold in generating tool compounds with well-characterized, subtype-selective pharmacology essential for CNS target validation studies.
- [1] Bromidge SM, Duckworth M, Forbes IT, et al. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist. Journal of Medicinal Chemistry. 1997;40(22):3494-3496. View Source
